(3-Chlorophenyl)trimethylsilane
Overview
Description
“(3-Chlorophenyl)trimethylsilane” is an organosilane compound. Organosilanes are hybrid organic-inorganic compounds that contain carbon-silicon bonds and provide a wide range of reactivity . They are used in many fields, including the semiconductor industry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another study reported the controlled hydrolysis of 3-chloropropyltrimethoxysilane to produce 3-chloropropylsilanetriol .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenyl ring (a six-membered carbon ring with alternating double bonds) with a chlorine atom substituted at the 3rd position. This phenyl ring would be attached to a silicon atom, which in turn would be bonded to three methyl groups .Scientific Research Applications
1. Use in Intermetal Dielectrics
(3-Chlorophenyl)trimethylsilane and related compounds like trimethylsilane have significant applications in the development of dielectric thin films through plasma-enhanced chemical vapor deposition (PECVD) processes. These films, including low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, are crucial in advanced device multilevel metal interconnection schemes, improving circuit performance (Loboda, 1999).
2. In Organic Synthesis
Trimethylsilane derivatives, including those related to this compound, are used in various organic synthesis reactions. For instance, (2,4,6-Trimethoxyphenyl)trimethylsilane undergoes acid cleavage in specific conditions, demonstrating significant reactivity that is essential for certain organic synthesis processes (Eaborn, Salih, & Walton, 1972).
3. Role in Chemical Vapor Deposition (CVD) Processes
Trimethylsilane, a compound related to this compound, plays a critical role in the hot-wire chemical vapor deposition (CVD) process. It affects the formation of various hydrocarbon molecules and the deposition of silicon-based films, essential for semiconductor manufacturing (Toukabri & Shi, 2013).
4. Applications in Fluorine Chemistry
This compound derivatives are used in fluorine chemistry, particularly in synthesizing fluorinated organic compounds. These compounds, such as 1-(3'-Chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane, are pivotal in creating fluorine-containing organic molecules, which have applications ranging from pharmaceuticals to materials science (Nakamura & Uneyama, 2007).
5. In Metal-Organic Frameworks (MOFs)
Compounds like this compound can be involved in the synthesis of metal-organic frameworks (MOFs). These materials have diverse applications in gas storage, catalysis, and separation technologies. The unique properties of these silane derivatives, such as their ability to form stable bonds with metal centers, make them valuable in constructing MOF structures.
6. Environmental ApplicationsDerivatives of this compound may also find use in environmental applications, particularly in
6. Environmental Applications
This compound and its derivatives have potential environmental applications. For instance, in a study exploring new etchant gas combinations addressing environmental concerns, trimethylsilane, a related compound, was mixed with C3F6 and O2 to fabricate fine deep holes in SiO2 structures. This demonstrates the role of trimethylsilane derivatives in developing environmentally friendly etching processes for semiconductor manufacturing (Feurprier et al., 1999).
Additionally, organosilicon chemicals like trimethylsilane derivatives have been identified as environmental contaminants in model-based screening studies. This highlights the importance of monitoring such compounds in environmental samples to understand their impact and distribution (McLachlan et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-chlorophenyl)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHFJBBKFUKWTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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